(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile

Liquid Crystal Physics Orientational Order Nematic Phase

The compound (trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile (CAS 70784-09-7), commonly designated CCH-2, is a trans,trans-bicyclohexyl mesogen featuring a terminal cyano group and an ethyl chain. It is a key member of the 4-cyano-4′-alkyl-1,1′-bicyclohexyl (CCH) liquid crystal series, which is widely studied for nematic and smectic phase behaviors.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
CAS No. 70784-09-7
Cat. No. B12676069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile
CAS70784-09-7
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)C2CCC(CC2)C#N
InChIInChI=1S/C15H25N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h12-15H,2-10H2,1H3
InChIKeyZLHYETUWSWBIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile (CCH-2) Procurement Guide: Core Identity and Liquid Crystal Class Positioning


The compound (trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile (CAS 70784-09-7), commonly designated CCH-2, is a trans,trans-bicyclohexyl mesogen featuring a terminal cyano group and an ethyl chain. It is a key member of the 4-cyano-4′-alkyl-1,1′-bicyclohexyl (CCH) liquid crystal series, which is widely studied for nematic and smectic phase behaviors [1][2]. Unlike its cyanobiphenyl (CB) or phenylcyclohexane (PCH) counterparts, the fully saturated bicyclohexyl core imparts distinctly different dielectric, optical, and conformational properties that are critical for specialized electro-optical applications [1].

Why Generic Substitution Fails for (trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile in Liquid Crystal Formulation


Within the CCH homologous series, simple substitution of the CCH-2 (ethyl) unit with its propyl (CCH-3), butyl (CCH-4), pentyl (CCH-5), or heptyl (CCH-7) analogs is not performance-neutral. Systematic studies reveal that the alkyl chain length dictates the orientational order parameter, with CCH-2 exhibiting the highest value at any reduced temperature [1]. Furthermore, the smectic polymorphism of CCH-2 is unique; it forms a rhombohedral-packed smectic phase that is immiscible with the bilayer crystal-B phases of its longer-chain congeners, meaning binary mixtures can exhibit unanticipated phase separation [2]. Substituting CCH-2 for a cyanobiphenyl or phenylcyclohexane leads to a substantial drop in dielectric and optical anisotropy, altering electro-optical switching thresholds [1]. These quantifiable mismatches necessitate precise specification for mixture optimization.

(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Orientational Order Parameter: CCH-2 Exhibits the Highest Value Among CCH Homologs at Equivalent Reduced Temperatures

The orientational order parameter, a key determinant of bulk anisotropic properties, was measured for the homologous series CCH-n (n = 2, 3, 4, 5, 7). At any reduced temperature, the order parameter for CCH-2 is the largest, while that of CCH-7 is the smallest, with the other homologs falling in between [1]. This means that for a given operating temperature relative to the clearing point, CCH-2 provides a higher degree of molecular alignment.

Liquid Crystal Physics Orientational Order Nematic Phase

Dielectric and Optical Anisotropy: CCH-2 Offers Substantially Lower Anisotropy Compared to Cyanobiphenyl and Phenylcyclohexane Alternatives

The dielectric anisotropy (Δε) and optical anisotropy (Δn) for all CCH compounds are reported to be much less than that of the corresponding cyanobiphenyl (CB) or phenylcyclohexane (PCH) molecules [1]. This class-level differentiation positions CCH-2 as a low-Δn, low-Δε component.

Dielectric Anisotropy Optical Anisotropy Electro-Optical Switching

Smectic Phase Polymorphism: CCH-2 Possesses a Rhombohedral Smectic Phase Immiscible with the Bilayer Phases of CCH-3 and CCH-4

Miscibility studies of binary mixtures of CCH-2, CCH-3, and CCH-4 have shown that the highest-temperature smectic phases of each pure mesogen are immiscible with one another. The smectic phase of CCH-2 is characterized by rhombohedral packing based on X-ray diffraction data [1]. Even though CCH-3 and CCH-4 share a bilayer crystal-B structure, they are immiscible with CCH-2's phase, highlighting a fundamental structural divergence rooted in the ethyl chain length.

Smectic Phase Behavior Miscibility Phase Diagram

Pretransitional Permittivity Behavior: CCH-2 Shows Quantifiable Pretransitional Effects Just Above the Nematic-Isotropic Clearing Point

All CCH compounds, including CCH-2, exhibit pretransitional permittivity just above the nematic-isotropic transition temperature (TNI) [1]. This behavior is indicative of strong short-range orientational correlations persisting into the isotropic phase. The magnitude of this effect is measured through the excess permittivity Δε(T) above the isotropic background, providing a quantitative metric for the strength of intermolecular interactions.

Pretransitional Effects Dielectric Permittivity Isotropic Phase

Optimal Use Cases for (trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile Based on Differentiated Evidence


High-Order-Parameter Nematic Mixtures for High-Brightness Displays

Formulators requiring a nematic host with maximized orientational order at operating temperature should select CCH-2. Its highest order parameter among CCH homologs [1] enhances birefringence, directly improving brightness and contrast in twisted nematic (TN) and super-twisted nematic (STN) displays.

Low-Optical-Anisotropy Dopant for Thin-Cell-Gap Devices

In thin-cell-gap LCDs where excessive birefringence causes unwanted coloration, CCH-2 serves as an effective low-Δn component. Its inherently lower optical anisotropy compared to cyanobiphenyls [1] helps maintain the required optical retardation (dΔn) while allowing precise cell gap control.

Phase-Separation Studies and Smectic Phase Engineering

The rhombohedral smectic phase of CCH-2, proven immiscible with the bilayer phases of CCH-3 and CCH-4 [2], makes it a model compound for fundamental studies on smectic polymorphism and for designing mixtures where controlled phase separation is desired, such as in polymer-dispersed liquid crystal (PDLC) systems.

Temperature-Compensated Dielectric Mixtures

The well-characterized pretransitional permittivity behavior of CCH-2 [1] allows formulators to predict and engineer the temperature coefficient of the dielectric constant. This is particularly valuable for outdoor or automotive displays where the operating temperature range is broad and dielectric stability is critical.

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